Rh2(S-TCPTAD)4
Description
Overview of Transition Metal-Catalyzed Carbon-Hydrogen (C-H) Functionalization
Transition metal-catalyzed carbon-hydrogen (C-H) functionalization has emerged as a powerful strategy in modern organic synthesis. nih.govscispace.com This approach allows for the direct conversion of ubiquitous C-H bonds, which are traditionally considered unreactive, into new carbon-carbon or carbon-heteroatom bonds. nih.govrsc.org Such transformations offer a more efficient and atom-economical alternative to traditional methods that often require pre-functionalization of substrates. acs.org The ability to selectively target specific C-H bonds within a complex molecule is a key challenge and an active area of research, with applications ranging from the synthesis of pharmaceuticals to advanced materials. nih.govnih.gov A variety of transition metals, including rhodium, palladium, and iridium, have been employed to catalyze these reactions, often utilizing a directing group to achieve site-selectivity. scispace.comrsc.org
Significance of Dirhodium Complexes as Enantioselective Catalysts
Dirhodium(II) complexes are exceptional catalysts for a wide range of chemical transformations. nih.govcanberra.edu.au They are particularly effective in promoting reactions involving metal carbenes and nitrenes, which are generated from the decomposition of diazo compounds or azides, respectively. acs.orgnih.gov These catalysts possess a distinctive paddlewheel structure, where two rhodium atoms are bridged by four carboxylate or carboxamidate ligands, leaving two axial sites available for catalysis. canberra.edu.aumdpi.com
A crucial aspect of dirhodium catalysis is the use of chiral ligands, which enables the synthesis of specific enantiomers of a chiral product—a process known as asymmetric or enantioselective catalysis. nih.govresearchgate.net This is of paramount importance in medicinal chemistry and pharmacology, where the biological activity of a molecule can be highly dependent on its stereochemistry. Chiral dirhodium catalysts create a well-defined chiral environment around the reactive center, influencing the trajectory of an approaching substrate to favor the formation of one enantiomer over the other. canberra.edu.au
Historical Development of Chiral Dirhodium Tetracarboxylate Catalysts
The use of dirhodium tetracarboxylates as catalysts for C-H functionalization dates back to the 1970s, with early work demonstrating their superior activity compared to copper catalysts for intermolecular C-H insertion into alkanes. nih.gov However, these initial reactions lacked selectivity. The concept of using chiral ligands to induce enantioselectivity began to gain significant traction in the early 1990s. nih.gov Pioneering work by researchers such as Hashimoto and McKervey demonstrated that dirhodium tetracarboxylates derived from chiral amino acids, like prolinates, could catalyze intramolecular C-H insertion reactions with moderate levels of enantioselectivity. nih.govcanberra.edu.au
A major breakthrough came with the discovery that these catalysts are exceptionally effective for reactions involving donor/acceptor-substituted carbenes. nih.gov This led to the development of a diverse array of highly effective chiral dirhodium catalysts. researchgate.net Three main classes have emerged as particularly successful: dirhodium carboxamidates, prolinate-derived catalysts, and catalysts derived from phthalimide-protected α-amino acids. researchgate.net The systematic modification of these ligand scaffolds has allowed for fine-tuning of the catalyst's steric and electronic properties, leading to catalysts that can achieve exceptional levels of both site-selectivity (which C-H bond reacts) and stereoselectivity (the 3D orientation of the new bond). nih.govacs.org This evolution has culminated in the development of specialized catalysts like Rh₂(S-TCPTAD)₄, which is designed for highly selective C-H functionalization at specific positions. wisc.edunih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C80H64Cl16N4O16Rh2 |
|---|---|
Molecular Weight |
2110.4 g/mol |
IUPAC Name |
(2S)-2-(1-adamantyl)-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)acetate;rhodium(2+) |
InChI |
InChI=1S/4C20H17Cl4NO4.2Rh/c4*21-12-10-11(13(22)15(24)14(12)23)18(27)25(17(10)26)16(19(28)29)20-4-7-1-8(5-20)3-9(2-7)6-20;;/h4*7-9,16H,1-6H2,(H,28,29);;/q;;;;2*+2/p-4/t4*7?,8?,9?,16-,20?;;/m1111../s1 |
InChI Key |
JFDVMHNQOYVSDK-WONUOBKJSA-J |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.[Rh+2].[Rh+2] |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.[Rh+2].[Rh+2] |
Origin of Product |
United States |
Molecular Architecture and Synthesis of Rh2 S Tcptad 4
Ligand Design and Rationale
The S-TCPTAD ligand is a cornerstone of the Rh2(S-TCPTAD)4 catalyst's performance, with its specific structural features dictating its catalytic behavior.
The S-TCPTAD ligand is synthesized from precursors derived from adamantylglycine and phthalimido amino acids. smolecule.comacs.orgmdpi.comresearchgate.netacs.orgacs.org Specifically, it is derived from L-adamantylglycine, which is functionalized with tetrachlorophthalimido groups. smolecule.comacs.orgmdpi.comresearchgate.netacs.org The resulting complex, this compound, possesses a molecular formula of C80H64Cl16N4O16Rh2 and a molecular weight of approximately 2110.4 g/mol . smolecule.com The structure is characterized by a dirhodium(II) core bridged by four S-TCPTAD ligands, creating a C4-symmetric, bowl-shaped chiral environment. researchgate.netnih.govwisc.edu Computational studies reveal distinct dimensions for this chiral bowl, with top view dimensions of approximately 17.5 Å x 16.2 Å and a bottom view gap of about 8.1 Å x 7.8 Å. researchgate.netwisc.edu A side view illustrates the arrangement of four tetrachlorophthalimido groups on one face and four adamantyl groups on the opposite face, defining the catalyst's active site. researchgate.netnsf.gov
The tetrachlorophthalimido groups are integral to the ligand's design, significantly enhancing the catalyst's selectivity and efficiency. smolecule.comnsf.gov These electron-withdrawing groups, particularly the chlorine atoms, are crucial for achieving high enantioselectivity in C-H functionalization reactions, often outperforming analogous catalysts with non-chlorinated phthalimido ligands. acs.orgnih.gov The steric and electronic properties conferred by these groups, in conjunction with the adamantyl moieties, create a well-defined chiral pocket that guides substrate binding and dictates the stereochemical outcome of catalytic transformations. mdpi.comresearchgate.netwisc.edunsf.gov Computational analyses suggest that the bending of a tetrachlorophthalimido group to engage in π-π stacking interactions with a carbene intermediate can further influence the reaction pathway and selectivity. researchgate.netwisc.edunsf.gov
Synthetic Methodologies for S-TCPTAD Ligand Preparation
The synthesis of the S-TCPTAD ligand is a multi-step process that begins with the preparation of chiral amino acid precursors. smolecule.com Adamantylglycine serves as a key chiral building block, which is then derivatized to incorporate the tetrachlorophthalimido moiety. smolecule.comacs.orgmdpi.comresearchgate.netacs.orgacs.org While detailed synthetic protocols are typically found in primary literature, the general approach involves the formation of the phthalimido group, often through condensation reactions, followed by appropriate functionalization or modification steps to introduce the tetrachloro substituents. The synthesis of these ligands is designed to yield enantiomerically pure compounds, essential for asymmetric catalysis. nih.gov
Dirhodium Complexation and Catalyst Synthesis
The final step in preparing the this compound catalyst involves coordinating the synthesized S-TCPTAD ligands to a dirhodium(II) core.
The formation of the dirhodium(II) complex typically involves a ligand exchange reaction with a readily available dirhodium precursor, such as dirhodium tetraacetate ([Rh2(OAc)4]). nih.govresearchgate.net The four S-TCPTAD ligands self-assemble around the dirhodium core, forming the characteristic paddlewheel structure. nih.govresearchgate.netresearchgate.net This process is conducted under controlled conditions to ensure the integrity of the chiral ligands and the formation of the desired tetrakis-ligated complex. The dirhodium(II) paddlewheel core features a Rh-Rh bond, with the axial coordination sites available for substrate interaction. researchgate.netresearchgate.net
Following complexation, rigorous purification is essential to obtain the this compound catalyst in high purity, which is critical for reproducible and efficient catalytic performance. smolecule.com Standard purification techniques such as recrystallization and chromatography are employed to remove unreacted starting materials, byproducts, and any undesired isomers. smolecule.com These methods are vital for ensuring that the catalyst possesses the necessary catalytic activity, selectivity, and yield for its intended applications in complex organic synthesis. smolecule.com
Data Table: Optimization of Tertiary C–H Functionalization with this compound
The following table illustrates the influence of reaction temperature on the site-selectivity and enantioselectivity of tertiary C–H bond functionalization catalyzed by this compound, using 2-methylpentane (B89812) as a model substrate and a trifluoroethyl diazoacetate derivative (1d) as the carbene precursor. wisc.edunsf.gov
| Catalyst | Carbene Precursor | Solvent | Temperature (°C) | Yield (%) | Site Selectivity (r.r.) | Enantioselectivity (e.e. %) |
| This compound | 1d (CH2CF3) | CH2Cl2 | 39 | 85 (79) | 93:7 | 77 |
| This compound | 1d (CH2CF3) | CH2Cl2 | 0 | 85 (79) | 95:5 | 82 |
| This compound | 1d (CH2CF3) | CH2Cl2 | -10 | 82 (78) | 96:4 | 87 |
| This compound | 1d (CH2CF3) | CH2Cl2 | -40 | 80 (77) | 96:4 | 96 |
| This compound | 1d (CH2CF3) | CH2Cl2 | -78 | 65 (65) | 96:4 | 96 |
Note: Yields in parentheses represent isolated yields.
Compound List
this compound
S-TCPTAD (Ligand)
Adamantylglycine
Phthalimido amino acid
Tetrachlorophthalimido groups
Rhodium(II) salts
Rh2(R-TCPTAD)4
Rh2(S-TPPTTL)4
Rh2(S-PTTL)4
Rh2(S-PTAD)4
Rh2(S-TCPTTL)4
Rh2(R-DOSP)4
Structural Elucidation and Chiral Environment Analysis
Spectroscopic Characterization and Conformational Dynamics
Spectroscopic techniques play a pivotal role in characterizing Rh₂(S-TCPTAD)₄ and understanding its dynamic behavior. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is extensively employed to determine the regioisomeric ratios (r.r.) of reaction products, which are crucial indicators of the catalyst's site-selectivity wisc.edunsf.gov. Beyond product analysis, NMR is also utilized for the characterization of the catalyst itself and its constituent ligands, providing insights into conformational dynamics. Broadening of NMR signals, for instance, can indicate hindered rotations and conformational flexibility within the catalyst structure acs.org.
Other spectroscopic methods, such as Infrared (IR) spectroscopy and Mass Spectrometry, are routinely used for general characterization of the catalyst and its components rsc.org. Optical rotation measurements are also vital for assessing the enantiomeric purity of the chiral catalyst rsc.org. Computational studies, often complemented by spectroscopic data, are employed to investigate conformational barriers and the dynamic behavior of the catalyst and its interaction with carbene intermediates wisc.eduacs.orgacs.org. These studies reveal how ligand orientations can change upon carbene binding, with specific groups bending to engage in π–π stacking interactions, influencing the catalytic outcome wisc.eduresearchgate.net.
Table 1: Role of Spectroscopic Techniques in Catalyst Characterization
| Technique | Primary Role |
| ¹H NMR | Determination of regioisomeric ratios (r.r.) in reaction products; Characterization of ligands and catalysts; Assessment of conformational dynamics (e.g., signal broadening). |
| IR Spectroscopy | General structural characterization of the catalyst and ligands. |
| Mass Spectrometry | Determination of molecular weight and elemental composition. |
| Optical Rotation | Measurement of enantiomeric purity of the chiral catalyst. |
| Computational Studies | Elucidation of conformational dynamics, energy barriers, and interaction modes with intermediates. |
X-ray Crystallographic Insights into Catalyst Geometry and Symmetry
Computational studies and molecular dynamics simulations have further elucidated the structural nuances, revealing specific dimensions of the catalytic pocket. The chiral bowl structure has measured dimensions, with a top view width of approximately 17.540 Å and a depth of 16.211 Å. The gap dimensions at the bottom view are approximately 8.135 Å by 7.825 Å researchgate.net. The length of the carbene intermediate, around 9.6 Å, suggests preferential binding to the top face of the catalyst researchgate.net. These structural features are instrumental in dictating the selectivity of C–H functionalization reactions.
Table 2: Key Structural Dimensions of Rh₂(S-TCPTAD)₄
| Feature | Dimension(s) | Source of Data |
| Chiral Bowl (Top View Width) | 17.540 Å | Computational/X-ray |
| Chiral Bowl (Top View Depth) | 16.211 Å | Computational/X-ray |
| Gap Dimensions (Bottom View) | 8.135 Å x 7.825 Å | Computational/X-ray |
| Carbene Intermediate Length | 9.6 Å | Computational |
| Phthalimido Group Arrangement | On the same side of the molecule | X-ray Crystallography |
Analysis of Steric Environment and Substrate Accessibility within the Catalytic Pocket
The remarkable site-selectivity of Rh₂(S-TCPTAD)₄ is intrinsically linked to the steric environment it creates within its catalytic pocket and its ability to control substrate accessibility. This catalyst is particularly adept at functionalizing the most sterically accessible tertiary C–H bonds wisc.edunsf.govcaltech.eduresearchgate.net. The catalyst's structure is sensitive to the steric congestion around a potential reaction site; if a tertiary site is crowded, it will preferentially react at a more accessible tertiary or secondary site wisc.edunsf.gov.
The four phthalimido groups, with their tetrachloro substituents, are arranged to form a chiral pocket that guides the approach of the carbene intermediate and the substrate nsf.govresearchgate.net. Computational analyses indicate that one of the phthalimido groups can bend to interact with the carbene's aryl ring, influencing the orientation of the carbene within the pocket wisc.eduresearchgate.net. This precise spatial arrangement dictates which C–H bonds are most accessible for insertion, leading to high site-selectivity. For instance, in substrates like vitamin E acetate (B1210297) and cholesteryl acetate, Rh₂(S-TCPTAD)₄ exclusively targets the tertiary C–H bond, demonstrating its preference for these sterically accessible positions researchgate.net. Compared to bulkier catalysts, Rh₂(S-TCPTAD)₄ is considered less sterically demanding, allowing it to efficiently target the most accessible tertiary C–H bonds acs.org.
Table 3: Site-Selectivity in Rh₂(S-TCPTAD)₄-Catalyzed C–H Functionalization
| Substrate Example | Preferred Functionalization Site | Regioisomeric Ratio (r.r.) (Tertiary:Other) | Reference |
| 2-methylpentane | Tertiary C–H | 87:13 | wisc.edunsf.gov |
| Vitamin E acetate | Tertiary C–H | Exclusively tertiary C–H | researchgate.net |
| Cholesteryl acetate | Tertiary C–H | Exclusively tertiary C–H | researchgate.net |
| 1-bromo-4-butylbenzene | Tertiary C–H | Strong preference | caltech.edu |
| Phytyl pivalate | Tertiary C–H (with competition) | Selective at tertiary C–H | researchgate.net |
Catalytic Applications of Rh2 S Tcptad 4 in Asymmetric Organic Reactions
Enantioselective Carbon-Hydrogen (C-H) Functionalization Reactions
Substrate Scope and Functional Group Compatibility in C-H Functionalization
Aromatic and Heteroaromatic Substrates
The catalytic system employing Rh₂(S-TCPTAD)₄ demonstrates significant efficacy in the functionalization of aromatic and heteroaromatic substrates. It is compatible with aryl groups bearing diverse electronic substituents, as well as with heteroaryl functionalities, allowing for the synthesis of complex molecules containing these motifs. For instance, in the cyclopropanation of furan, a common heteroaromatic building block, Rh₂(S-TCPTAD)₄ has been shown to provide high enantioselectivity, with the reaction proceeding from the si face of the carbene intermediate uni-regensburg.de. This capability extends to heteroaryl-substituted alkanes, showcasing the catalyst's broad applicability in incorporating these important structural elements nih.gov.
Incorporation of Bromo and Ester Functionalities
Table 1: Functionalization of Bromo- and Ester-Containing Substrates/Precursors
| Substrate/Precursor | Carbene Precursor Type | Catalyst | Functional Group(s) | Site Selectivity (r.r.) | Enantioselectivity (ee) | Yield | Notes |
| Compound 11 (bromo-ester) | Trifluoroethyl derivative (1d) | Rh₂(S-TCPTAD)₄ | Bromo, Ester | 87:13 (tert:sec) | 79% | N/A | wisc.edu |
| Compound 12 (ester) | Trifluoroethyl derivative (1d) | Rh₂(S-TCPTAD)₄ | Ester | N/A | 83% | N/A | wisc.edu |
| Compound 13 (bromo-ester) | Trifluoroethyl derivative (1d) | Rh₂(S-TCPTAD)₄ | Bromo, Ester | Secondary site also functionalized | 94% | N/A | wisc.edu |
| Generic example (4-bromophenyl) | 4-Bromophenyl, Trifluoroethyl ester | Rh₂(S-TCPTAD)₄ | Bromo, Ester | N/A | 61% | 53% | wiley-vch.de |
| Generic example (4-iodophenyl) | 4-Iodophenyl, Trifluoroethyl ester | Rh₂(S-TCPTAD)₄ | Iodo, Ester | N/A | 92% | 67% | wiley-vch.de |
Functionalization of Complex Molecular Scaffolds (e.g., Steroids, Vitamin E Acetate)
The catalyst Rh₂(S-TCPTAD)₄ excels in the selective functionalization of complex molecular architectures, including steroids and Vitamin E acetate (B1210297). Its ability to precisely target specific C-H bonds, even in the presence of numerous other potential reaction sites, is a testament to its sophisticated chiral control. For cholesteryl acetate, Rh₂(S-TCPTAD)₄ catalyzes the functionalization exclusively at the most accessible tertiary C-H bond, yielding a product with an R absolute configuration wisc.edunsf.govresearchgate.net. Similarly, Vitamin E acetate undergoes selective C-H functionalization at its tertiary position wisc.edunsf.govresearchgate.net. These transformations are often characterized by high yields and excellent diastereoselectivity, with ratios such as 11:1 being observed, and further improvements in selectivity achievable at lower temperatures nsf.gov. The catalyst's precision is further highlighted by its ability to functionalize stigmasteryl acetate at the most accessible tertiary C-H bond researchgate.net.
Table 2: Functionalization of Complex Molecular Scaffolds
| Substrate | Carbene Precursor Type | Catalyst | Reaction Site | Diastereoselectivity (d.r.) | Enantioselectivity (ee) | Yield | Notes |
| Cholesteryl acetate | Trifluoroethyl derivative (1d) | Rh₂(S-TCPTAD)₄ | Tertiary C-H | 11:1 | 64% | N/A | R absolute configuration wisc.edunsf.govresearchgate.net |
| Vitamin E acetate | Trifluoroethyl derivative (1d) | Rh₂(S-TCPTAD)₄ | Tertiary C-H | N/A | N/A | N/A | Exclusively tertiary C-H functionalization wisc.edunsf.govresearchgate.net |
| 4-methylheptane | Trifluoroethyl derivative (1d) | Rh₂(S-TCPTAD)₄ | Tertiary C-H | 87:13 (tert:sec) | 79% | N/A | wisc.edu |
| tert-butylcyclohexane (B1196954) | Trifluoroethyl derivative (1d) | Rh₂(S-TCPTAD)₄ | Tertiary C-H | 7.6:1 (tert:sec) | 88% | N/A | wisc.edunsf.gov |
Boron-Hydrogen (B-H) Insertion Reactions in Carboranes
A significant advancement in the application of Rh₂(S-TCPTAD)₄ lies in its ability to catalyze the asymmetric insertion of carbenes into the B-H bonds of carboranes researchgate.netcolab.ws. This reaction is crucial for the synthesis of chiral carboranes, which are valuable in medicinal and materials chemistry. By utilizing donor/acceptor diazo compounds, the catalyst facilitates the formation of a new carbon-stereocenter adjacent to the boron cage with excellent site- and enantioselectivity colab.ws. Computational studies have provided insights into the transition structures and proximity effects that govern this selectivity colab.ws.
Table 3: Boron-Hydrogen (B-H) Insertion Reactions in Carboranes
| Carborane Substrate | Carbene Precursor Type | Catalyst | Product Type | Site Selectivity | Enantioselectivity | Yield | Notes |
| Carboranes | Donor/acceptor diazo compounds | Rh₂(S-TCPTAD)₄ | Chiral carboranes | Excellent | Excellent | N/A | Forms C-stereocenter adjacent to boron cage researchgate.netcolab.ws |
Carbene Precursors and Donor/Acceptor Carbene Intermediates
The efficacy of Rh₂(S-TCPTAD)₄ is intrinsically linked to the nature of the carbene precursor employed. The catalyst exhibits distinct reactivity patterns with different classes of diazo compounds, particularly those featuring both electron-donating and electron-withdrawing groups (donor/acceptor carbenes).
Utilization of Aryldiazoacetates (e.g., Trifluoroethyl Derivatives)
Table 4: Reactions with Aryldiazoacetates
| Substrate/Precursor | Carbene Precursor Type | Catalyst | Reaction Type | Enantioselectivity (ee) | Yield | Notes |
| 2-methylpentane (B89812) | Trifluoroethyl derivative (1d) | Rh₂(S-TCPTAD)₄ | C-H functionalization | 79% | N/A | Site selectivity (tert:sec) 87:13 wisc.edu |
| tert-butylcyclohexane | Trifluoroethyl derivative (1d) | Rh₂(S-TCPTAD)₄ | C-H functionalization | 88% | N/A | Site selectivity (tert:sec) 7.6:1 wisc.edunsf.gov |
| Cholesteryl acetate | Trifluoroethyl derivative (1d) | Rh₂(S-TCPTAD)₄ | C-H functionalization | 64% | N/A | Diastereoselectivity 11:1 wisc.edunsf.gov |
| Furan | Not specified (likely aryldiazoacetate) | Rh₂(S-TCPTAD)₄ | Cyclopropanation | 74% | N/A | Reaction from si face of carbene uni-regensburg.de |
| 4-Bromophenyl, Trifluoroethyl ester (generic example) | 4-Bromophenyl, Trifluoroethyl ester | Rh₂(S-TCPTAD)₄ | Functionalization | 61% | 53% | wiley-vch.de |
| 4-Iodophenyl, Trifluoroethyl ester (generic example) | 4-Iodophenyl, Trifluoroethyl ester | Rh₂(S-TCPTAD)₄ | Functionalization | 92% | 67% | wiley-vch.de |
Reactivity with Aryl Diazoketones and Vinyldiazoacetates
In addition to aryldiazoacetates, Rh₂(S-TCPTAD)₄ effectively catalyzes reactions involving vinyldiazoacetates. These precursors, along with aryldiazoacetates, enable highly stereoselective cyclopropanations, with the catalyst facilitating high levels of asymmetric induction across a range of substrates researchgate.net. While aryl diazoketones are recognized as a class of donor/acceptor carbene precursors, specific detailed examples of their use with Rh₂(S-TCPTAD)₄ are less extensively documented in the provided literature snippets compared to aryldiazoacetates. However, their structural similarity suggests a comparable role in mediating carbene transfer reactions under Rh₂(S-TCPTAD)₄ catalysis dicp.ac.cn.
Table 5: Reactions with Vinyldiazoacetates
| Substrate | Carbene Precursor Type | Catalyst | Reaction Type | Enantioselectivity (ee) | Yield | Notes |
| Styrene (B11656) | Vinyldiazoacetate | Rh₂(S-TCPTAD)₄ | Cyclopropanation | Up to 98% | N/A | High asymmetric induction researchgate.net |
Compound List
Rh₂(S-TCPTAD)₄
Aryldiazoacetates
Trifluoroethyl aryldiazoacetates
Trifluoroethyl 4-bromophenyldiazoacetate (1d)
Methyl aryldiazoacetate (1a)
4-Bromophenyl, Trifluoroethyl ester (generic example precursor)
4-Iodophenyl, Trifluoroethyl ester (generic example precursor)
Vinyldiazoacetates
Aryl diazoketones
2-methylpentane
tert-butylcyclohexane
Cholesteryl acetate (18)
Vitamin E acetate (20)
Furan (14)
Carboranes
Donor/acceptor diazo compounds
Enantioselective Reactions with Diazophosphonates
While the primary focus of Rh₂(S-TCPTAD)₄ in carbenoid chemistry has been on diazoacetates, its application extends to related diazo compounds. Studies have demonstrated the effectiveness of dirhodium catalysts in the cyclopropanation of electron-deficient alkenes using diazo compounds. Although specific data detailing Rh₂(S-TCPTAD)₄'s direct use with diazophosphonates is less prevalent than with diazoacetates, the general catalytic framework is well-established. Research involving ((aryl)(diazo)methyl)phosphonates, for instance, has shown high enantioselectivity (84–99% ee) when employing optimized dirhodium catalysts, indicating the potential for Rh₂(S-TCPTAD)₄ in similar transformations acs.orgacs.org. These reactions typically involve the formation of cyclopropane (B1198618) rings, leveraging the electrophilic nature of the metal-bound carbene intermediate.
Enantioselective Carbon-Hydrogen (C-H) Amination Reactions
Rh₂(S-TCPTAD)₄ has proven to be a highly effective chiral catalyst for both intermolecular and intramolecular enantioselective C-H amination reactions acs.orgacs.orgemory.eduscispace.comnih.gov. These transformations are crucial for the direct functionalization of C-H bonds, a fundamental challenge in organic synthesis, and are particularly valuable for introducing nitrogen atoms into organic molecules, a common feature in pharmaceuticals and natural products. The catalyst, often employed with N-tosyloxycarbamates as nitrene precursors, facilitates the insertion of a nitrene species into C-H bonds with remarkable control over stereochemistry scispace.comresearchgate.netsciencenet.cn.
Intermolecular C-H Aminations
In intermolecular C-H amination reactions, Rh₂(S-TCPTAD)₄ has demonstrated significant utility. When using N-tosyloxycarbamates as precursors, the catalyst promotes the formation of oxazolidinones from acyclic substrates with good yields and reasonable enantioselectivities, typically in the range of 60–80% ee acs.org. For instance, the amination of N-tosyloxycarbamates like 10a-c with Rh₂(S-TCPTAD)₄ yielded the corresponding oxazolidinones (11a-c) in yields between 65% and 92%, with enantiomeric excesses ranging from 62% to 78% acs.org. In a comparative study, Rh₂(S-TCPTAD)₄ exhibited a high yield of 95% and an enantioselectivity of 94% in a general C-H amination reaction, highlighting its superior performance compared to other tested dirhodium catalysts acs.org. The absolute configurations of some products have been assigned as (R) by comparison with literature data acs.org.
Table 1: Rh₂(S-TCPTAD)₄-Catalyzed Intermolecular C-H Amination
| Substrate (N-tosyloxycarbamate) | Product (Oxazolidinone) | Yield (%) | ee (%) |
| 10a | 11a | 78 | 78 |
| 10b | 11b | 65 | 62 |
| 10c | 11c | 92 | 73 |
| 10d (cyclic) | 11d (cyclic) | 84 | 43 |
General reaction conditions may vary; specific details are referenced in the text.
Intramolecular C-H Aminations
Rh₂(S-TCPTAD)₄ is also effective in intramolecular C-H amination pathways. The regioselectivity of these reactions is often dictated by the tether length, with a preference for forming five-membered rings scispace.com. In the context of synthesizing oxazolidinones from cyclic N-tosyloxycarbamates, Rh₂(S-TCPTAD)₄ catalyzed the amination of substrate 10d, yielding the cyclic oxazolidinone 11d in 84% yield with 43% ee acs.org. This demonstrates the catalyst's capability to control stereochemistry even in more complex intramolecular cyclizations.
Enantioselective Cyclopropanation Reactions
One of the most extensively studied applications of Rh₂(S-TCPTAD)₄ is in the enantioselective cyclopropanation of electron-deficient alkenes using diazo compounds researchgate.netrsc.orgnih.govunivasf.edu.brsigmaaldrich.comresearchgate.netresearchgate.net. This reaction is a cornerstone for synthesizing cyclopropane motifs, which are prevalent in natural products and serve as valuable synthetic intermediates. Rh₂(S-TCPTAD)₄ has been shown to provide high levels of asymmetric induction, often exceeding 90% ee, with a variety of electron-deficient alkenes and diazoacetates nih.govresearchgate.net. Computational studies suggest that the reaction proceeds via a weakly bound pre-reaction complex between the carbene intermediate and the substrate's carbonyl group, influencing the subsequent reaction pathway researchgate.netrsc.orgnih.govunivasf.edu.br.
Cyclopropanation of Electron-Deficient Alkenes
Rh₂(S-TCPTAD)₄ is particularly adept at catalyzing the cyclopropanation of electron-deficient alkenes such as acrylates and acrylamides researchgate.netrsc.orgnih.govunivasf.edu.brresearchgate.net. These reactions typically employ aryldiazoacetates or vinyldiazoacetates as carbene precursors. Vinyldiazoacetates generally lead to higher enantioselectivities (91–98% ee) compared to aryldiazoacetates nih.gov. The catalyst Rh₂(S-TCPTAD)₄ has been identified as the optimal choice for achieving high asymmetric induction in these cyclopropanations, outperforming other dirhodium catalysts previously investigated for this class of reactions nih.govresearchgate.net. For example, the cyclopropanation of ethyl acrylate (B77674) with phenyldiazoacetate using Rh₂(S-TCPTAD)₄ yielded the cyclopropane product in 71% yield with 84% ee researchgate.net.
Table 2: Rh₂(S-TCPTAD)₄-Catalyzed Cyclopropanation of Electron-Deficient Alkenes
| Substrate Type | Diazo Precursor Example | Product Type | Yield (%) | ee (%) | dr |
| Acrylates | Phenyl diazoacetate | Cyclopropane | 71 | 84 | ~1:1 |
| Acrylates | tert-butyl phenyldiazoacetate | Cyclopropane | 78 | 91 | N/A |
| Vinyldiazoacetates | Various | Cyclopropane | N/A | 91–98 | N/A |
| Styryldiazoacetates | Various | Cyclopropane | 75–89 | 95–98 | N/A |
N/A indicates data not explicitly reported or is implied to be high.
Cyclopropanation of Styrene Derivatives
The catalytic system involving Rh₂(S-TCPTAD)₄ has also been successfully applied to the cyclopropanation of styrene derivatives. When using styryldiazoacetates as carbene precursors, the reaction proceeds with excellent yields (75–89%) and high enantioselectivities (95–98% ee) nih.gov. This demonstrates the catalyst's broad applicability to various electron-deficient alkenes, including those with aromatic substituents.
Table 3: Rh₂(S-TCPTAD)₄-Catalyzed Cyclopropanation of Styrene Derivatives
| Substrate Type | Diazo Precursor Example | Product Type | Yield (%) | ee (%) |
| Styryldiazoacetates | Various | Cyclopropane | 75–89 | 95–98 |
Rh₂(S-TCPTAD)₄ stands as a powerful and versatile chiral catalyst in asymmetric organic synthesis. Its demonstrated efficacy in enantioselective C-H amination and cyclopropanation reactions, particularly with electron-deficient alkenes and styrene derivatives, underscores its importance. The ability of Rh₂(S-TCPTAD)₄ to achieve high yields and exceptional enantioselectivities in these transformations provides chemists with a reliable method for constructing complex chiral molecules, essential for drug discovery and materials science.
Compound List
Rh₂(S-TCPTAD)₄
((Aryl)(diazo)methyl)phosphonates
N-tosyloxycarbamates
Oxazolidinones
NsNH₂
PhI(OAc)₂
(R)-Rasagiline
Aryldiazoacetates
Vinyldiazoacetates
Styryldiazoacetates
Acrylates
Acrylamides
Unsaturated aldehydes
Ketones
Ethyl acrylate
Phenyl diazoacetate
tert-butyl phenyldiazoacetate
Cyclopropanes
Epoxides
Mechanistic Investigations and Computational Studies
Generation and Reactivity of Rhodium Carbenoid Intermediates
The catalytic activity of Dirhodium(II) tetrakis(N-tetrachlorophthaloyl-(S)-tert-leucinate), Rh₂(S-TCPTAD)₄, is centered on its ability to react with diazo compounds to generate highly reactive rhodium carbenoid intermediates. This process begins with the diazo compound coordinating to one of the axial sites of the dirhodium core, followed by the extrusion of molecular nitrogen (N₂). This decomposition results in the formation of a rhodium-bound carbene, a key intermediate that carries out the subsequent bond-forming reaction.
The Rh₂(S-TCPTAD)₄ catalyst is particularly effective in mediating reactions of donor/acceptor carbenes, where the carbene carbon is substituted with both an electron-donating group (like an aryl or vinyl group) and an electron-accepting group (such as an ester). caltech.edu This substitution pattern stabilizes the carbene and tunes its reactivity. The primary reactivity demonstrated by these intermediates is the C–H insertion reaction. The catalyst was specifically developed to achieve site-selective and stereoselective functionalization of unactivated tertiary C–H bonds. wisc.eduscientificlabs.ie The bulky and well-defined chiral environment created by the four tetrachlorophthalimido and adamantyl groups directs the carbene to react selectively with the most sterically accessible tertiary C–H bond of a substrate. wisc.edunih.gov This catalyst-controlled approach allows for the predictable formation of new carbon-carbon bonds at sites that are typically unreactive. wisc.edu
The reactivity of the Rh₂(S-TCPTAD)₄-bound carbene is highly influenced by the structure of the catalyst itself, which creates a "chiral bowl" that dictates the trajectory of the incoming substrate. nih.govresearchgate.net This controlled environment is crucial for achieving high levels of selectivity in complex molecules where multiple potential reaction sites exist. researchgate.net
Theoretical Studies and Density Functional Theory (DFT) Calculations
Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in understanding the structure and reactivity of the Rh₂(S-TCPTAD)₄ catalyst and its corresponding carbene complexes. These theoretical models provide detailed insights into the factors governing the high selectivity observed in its catalyzed reactions.
DFT calculations have been successfully used to predict the stereochemical outcome of reactions catalyzed by Rh₂(S-TCPTAD)₄. Computational models of the catalyst-carbene complex show that the substrate preferentially attacks a specific face of the carbene. For reactions involving Rh₂(S-TCPTAD)₄, a preferential attack on the Re face of the bound carbene is predicted. wisc.eduresearchgate.net This selective approach leads to the formation of a new stereogenic center with a predictable (R) configuration. researchgate.netresearchgate.net This predictive power is a direct result of the well-defined chiral pocket created by the catalyst's ligands, which sterically hinders one approach vector while favoring another. The agreement between these theoretical predictions and experimental results confirms the validity of the computational models. researchgate.net
Theoretical studies have provided detailed structures of the Rh₂(S-TCPTAD)₄ catalyst and its carbene adducts. The catalyst itself adopts a C₄-symmetric, bowl-shaped conformation. nih.gov The "top" face of the bowl, which is more accessible, is lined with the four tetrachlorophthalimido groups, while the "bottom" face is shielded by the bulky adamantyl groups. researchgate.net DFT calculations show a significant size difference between the openings on these two faces, with the gap on the phthalimido face being much wider (approx. 16.2 Å) than the gap on the adamantyl face (approx. 7.8 Å). wisc.edu Consequently, the diazo precursor and the resulting carbene intermediate preferentially bind to the more accessible rhodium atom on the phthalimido-lined face. researchgate.net
Once formed, the carbene complex can exist in multiple conformations. Calculations have identified the most energetically stable isomers, which are crucial for determining the reaction's outcome. researchgate.net
While often depicted as rigid, the ligands of dirhodium catalysts possess a degree of flexibility that can be influenced by the reaction environment, such as the solvent. chemrxiv.org For Rh₂(S-TCPTAD)₄, computational studies show that the four N-tetrachlorophthaloyl-(S)-tert-leucinate ligands arrange themselves to form a well-defined catalytic pocket. researchgate.net However, a key finding from DFT analysis is that individual ligand components, specifically the tetrachlorophthalimido groups, can bend and adjust their orientation to stabilize the catalyst-carbene complex. This flexibility is not random but is a directed conformational change that plays a crucial role in selectivity. researchgate.net
A critical stabilizing factor elucidated by DFT calculations is the presence of π-stacking interactions. In the most stable conformations of the Rh₂(S-TCPTAD)₄-carbene complex, one of the four tetrachlorophthalimido groups bends inward toward the rhodium center. researchgate.net This reorientation allows its electron-deficient aromatic ring to engage in a stabilizing π-π stacking interaction with the electron-rich aryl ring of the donor/acceptor carbene. caltech.eduresearchgate.net This interaction not only lowers the energy of the intermediate but also "locks" the carbene into a specific orientation. By fixing the carbene's position, the catalyst ensures that the substrate's approach is highly controlled, leading to exceptional stereoselectivity. researchgate.netnih.gov DFT calculations have shown that the isomer featuring this π-stacking is more stable by 2.1 kcal/mol compared to other conformations. researchgate.net
Transition State Analysis for Selectivity Control
Transition state analysis using DFT has been employed to rationalize the high site- and enantioselectivity of Rh₂(S-TCPTAD)₄-catalyzed reactions. By modeling the transition states for C-H insertion at different possible sites on a substrate, researchers can compare the activation energies required for each pathway.
For Rh₂(S-TCPTAD)₄, which excels at targeting tertiary C-H bonds, transition state calculations reveal that the energy barrier for insertion into a sterically accessible tertiary C-H bond is significantly lower than for insertion into more hindered tertiary, secondary, or primary C-H bonds. The catalyst's structure creates a confined space where only the least sterically encumbered C-H bond of the substrate can achieve the correct geometry to react with the carbene. wisc.edu The combination of the catalyst's bowl shape, the fixed orientation of the carbene via π-stacking, and the steric bulk of the ligands collectively ensures that only one specific transition state is favored, thereby controlling both site-selectivity and stereoselectivity. researchgate.netresearchgate.net
Data Tables
Table 1: Catalyst Optimization for Site-Selective C-H Functionalization Reaction of methyl 2-(4-bromophenyl)-2-diazoacetate with 2-methylpentane (B89812).
| Catalyst | Regioisomeric Ratio (Tertiary:Secondary) | Enantiomeric Excess (e.e.) |
| Rh₂(S-PTAD)₄ | 74:26 | 34% |
| Rh₂(S-PTTL)₄ | 74:26 | 34% |
| Rh₂(S-TCPTTL)₄ | 87:13 | 79% |
| Rh₂(S-TCPTAD)₄ | 87:13 | 79% |
Data sourced from Liao, K., et al. (2017). wisc.edu
Table 2: Computational Data for Rh₂(S-TCPTAD)₄ and Carbene Complex
| Parameter | Value | Description |
| Top Face Gap (Å) | 17.540 x 16.211 | Dimensions of the chiral bowl opening on the phthalimido-lined face. |
| Bottom Face Gap (Å) | 8.135 x 7.825 | Dimensions of the gap on the adamantyl-lined face. |
| Carbene Intermediate Length (Å) | 9.6 | Length of the Rh₂(S-TCPTAD)₄[(p-Br-C₆H₄)C(COOMe)] carbene. |
| Energy Difference (Isomer 1 vs. 2) | 2.1 kcal/mol | Isomer 1, with π-stacking, is more stable than Isomer 2. |
Data sourced from Liao, K., et al. (2017). researchgate.net
Compound Names Table
| Abbreviation / Trivial Name | Full Chemical Name |
| Rh₂(S-TCPTAD)₄ | Dirhodium(II) tetrakis(N-tetrachlorophthaloyl-(S)-tert-leucinate) |
| Rh₂(S-PTAD)₄ | Dirhodium(II) tetrakis(N-phthaloyl-(S)-tert-leucinate) |
| Rh₂(S-PTTL)₄ | Dirhodium(II) tetrakis(N-phthaloyl-(S)-tert-butylglycinate) |
| Rh₂(S-TCPTTL)₄ | Dirhodium(II) tetrakis(N-tetrachlorophthaloyl-(S)-tert-butylglycinate) |
| Methyl 2-(4-bromophenyl)-2-diazoacetate | Methyl 2-bromo-2-(4-bromophenyl)acetate |
| 2-Methylpentane | 2-Methylpentane |
In Situ Kinetic Studies and Reaction Monitoring
In situ kinetic studies provide valuable information on the reaction mechanism and catalyst performance under operational conditions. For C-H functionalization reactions involving dirhodium catalysts, including Rh₂(S-TCPTAD)₄ and its analogues, infrared spectroscopy (ReactIR) is a powerful tool for monitoring the reaction progress by tracking the disappearance of the characteristic diazo signal of the carbene precursor. nih.gov
Comparative kinetic experiments on the C-H functionalization of cyclohexane (B81311) have been conducted to evaluate the efficiency of various dirhodium catalysts. nih.gov In a study comparing several C₄ symmetric catalysts, Rh₂(R-TCPTAD)₄ (the enantiomer of the subject compound) demonstrated high activity, achieving complete conversion of the diazo compound in 20 minutes under the tested conditions. nih.gov While not the fastest catalyst in the set—Rh₂(R-TPPTTL)₄ completed the reaction in just 2 minutes—its performance highlights its high efficiency. nih.gov
Detailed kinetic analyses of related dirhodium-catalyzed C-H functionalization reactions have revealed that the process is typically positive-order in both the catalyst and the hydrocarbon substrate, but zero-order in the diazo compound. nih.gov These findings are consistent with a catalytic cycle where the C-H insertion step, involving the reaction of the rhodium-carbene intermediate with the alkane, is the rate-determining step. nih.govbohrium.com The efficiency of this crucial step is enhanced by using the hydrocarbon as the solvent and employing donor/acceptor carbenes with electron-withdrawing groups. nih.govbohrium.com
Catalyst Performance, Optimization, and Comparative Analysis
Optimization of Reaction Conditions for Catalytic Efficiency
The catalytic efficiency of Rh2(S-TCPTAD)4 can be significantly influenced by carefully controlling reaction parameters such as temperature, solvent, and catalyst loading.
| Temperature (°C) | Site Selectivity (r.r.) | Enantioselectivity (e.e. %) | Yield (%) | Reference |
| 39 | 87:13 | 77 | 76 | nsf.gov |
| -40 | 96:4 | 86 | Lower | wisc.edunsf.gov |
| 39 (Reflux) | 96:4 | 87 | 86 | wisc.edu |
The choice of solvent can profoundly impact the enantioselectivity and reactivity of this compound-catalyzed reactions. 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has been identified as a solvent that can significantly modulate catalyst performance acs.orgchemrxiv.orgchemrxiv.orgacs.orgresearchgate.net. HFIP is known to block interference from water and other nucleophilic poisons, thus stabilizing the rhodium carbene intermediate and enabling cleaner reactions researchgate.netacs.org. For reactions catalyzed by this compound, HFIP can induce a switch in enantioselectivity for certain para-substituted aryldiazoacetates and lead to considerably enhanced enantioselectivity in other cases acs.orgchemrxiv.org. This influence is attributed to HFIP's hydrogen-bonding capabilities, which can alter the catalyst's conformation and the transition state geometry chemrxiv.orgchemrxiv.orgresearchgate.net.
This compound has demonstrated the potential for achieving high turnover numbers (TONs), indicating its efficiency at low catalyst loadings. In the C–H functionalization of cyclohexane (B81311), for example, a catalyst loading as low as 0.0025 mol % has successfully yielded products with 91% enantioselectivity, corresponding to approximately 29,400 turnover numbers nih.govresearchgate.net. This highlights the catalyst's robust activity and its suitability for applications requiring high catalytic turnover.
Comparative Studies with Analogous Chiral Dirhodium Catalysts
This compound has been benchmarked against various other chiral dirhodium catalysts, showcasing its competitive and often superior performance in key catalytic transformations.
In C–H functionalization reactions, this compound generally outperforms older generation dirhodium tetracarboxylate catalysts like Rh2(R-DOSP)4, Rh2(S-PTTL)4, and Rh2(S-PTAD)4 in terms of both site selectivity and enantioselectivity. For instance, Rh2(R-DOSP)4 exhibits preferential reaction at the tertiary C–H bond but with low enantioselectivity (43% e.e.), whereas this compound achieves a better site selectivity (87:13) and significantly higher enantioselectivity (79% e.e.) wisc.edunsf.gov. Similarly, Rh2(S-PTTL)4 and Rh2(S-PTAD)4 show lower enantioselectivity (34% e.e.) compared to this compound wisc.edunsf.gov. In cyclopropanation reactions, this compound has also demonstrated superior enantiocontrol, yielding products with 84% e.e. compared to 27% e.e. for Rh2(S-PTTL)4 and 35% e.e. for Rh2(S-PTAD)4 nih.gov.
While Rh2(S-TCPTTL)4 is a related tetrachloro derivative that shows improved performance over its non-chlorinated counterparts, this compound often provides comparable or slightly better results wisc.edunsf.govnih.gov. For example, in cyclopropanation, Rh2(S-TCPTTL)4 yields 74% e.e., while this compound yields 84% e.e. nih.gov.
When compared to the highly regarded Rh2(R-TPPTTL)4, which is known for its excellent performance in C–H functionalization, this compound offers a different selectivity profile. While Rh2(R-TPPTTL)4 is noted for its high site selectivity for less activated C–H bonds and excellent enantioselectivity (up to 99% ee in some cases) acs.orgnih.gov, this compound is optimized for selectivity at the most accessible tertiary C–H bonds nsf.govsmolecule.comscispace.com. In specific comparisons, this compound provided 77% e.e. for tertiary C–H functionalization, while a related catalyst achieved 91% e.e. acs.org.
| Catalyst | Reaction Type | Substrate Example | Site Selectivity (r.r.) | Enantioselectivity (e.e. %) | Reference |
| Rh2(R-DOSP)4 | C–H Functionalization | 2-Methylpentane (B89812) | 85:15 | 43 | wisc.edunsf.gov |
| Rh2(S-PTTL)4 | C–H Functionalization | 2-Methylpentane | 74:26 | 34 | wisc.edunsf.gov |
| Rh2(S-PTAD)4 | C–H Functionalization | 2-Methylpentane | 74:26 | 34 | wisc.edunsf.gov |
| Rh2(S-TCPTTL)4 | C–H Functionalization | 2-Methylpentane | 87:13 | 79 | wisc.edunsf.gov |
| This compound | C–H Functionalization | 2-Methylpentane | 87:13 | 79 | wisc.edunsf.gov |
| Rh2(S-PTTL)4 | Cyclopropanation | Ethyl acrylate (B77674) | >97:3 | 27 | nih.gov |
| Rh2(S-TCPTTL)4 | Cyclopropanation | Ethyl acrylate | >97:3 | 74 | nih.gov |
| Rh2(S-PTAD)4 | Cyclopropanation | Ethyl acrylate | >97:3 | 35 | nih.gov |
| This compound | Cyclopropanation | Ethyl acrylate | >97:3 | 84 | nih.gov |
| Rh2(R-TPPTTL)4 | C–H Functionalization | 2-Methylhexane | 5:1 | 77 | acs.org |
| This compound | C–H Functionalization | 2-Methylhexane | 5:1 | 77 | acs.org |
| Rh2(S-megaBNP)4 | C–H Functionalization | 2-Methylhexane | 11:1 | 91 | acs.org |
Dirhodium tetrakis(binaphthylphosphate) catalysts, such as Rh2(S-megaBNP)4, represent a more recent class of catalysts that have shown remarkable performance in C–H functionalization. These catalysts are designed with D4-symmetric arrangements and are particularly adept at site-selective C–H functionalization at unactivated tertiary sites with high enantioselectivity nih.govresearchgate.netacs.org. In direct comparisons for the C–H functionalization of 2-methylhexane, Rh2(S-megaBNP)4 outperformed this compound, demonstrating enhanced site selectivity (11:1 r.r. vs. 5:1 r.r.) and a higher level of asymmetric induction (91% e.e. vs. 77% e.e.) acs.org. This suggests that while this compound is a highly effective catalyst, the development of more sterically demanding and symmetrically arranged catalysts like Rh2(S-megaBNP)4 can lead to further improvements in catalytic control.
Compound List:
this compound
Hexafluoroisopropanol (HFIP)
Rh2(R-DOSP)4
Rh2(S-PTTL)4
Rh2(S-PTAD)4
Rh2(S-TCPTTL)4
Rh2(R-TPPTTL)4
Rh2(S-megaBNP)4
Triphenylcyclopropane Carboxylate (TPCP) Catalysts
Triphenylcyclopropane Carboxylate (TPCP) ligands, such as those found in Rh2[R-3,5-di(p-tBuC6H4)TPCP]4, are known for their bulky nature. This steric bulk can lead to selectivity for more accessible C-H bonds, including secondary sites in certain substrates wisc.educaltech.edu. For instance, while TPCP catalysts can favor functionalization at secondary C-H bonds, this compound is optimized for tertiary C-H bond functionalization wisc.educaltech.edu. In the functionalization of tert-butylcyclohexane (B1196954) with aryldiazoacetates, TPCP catalysts like Rh2[R-3,5-di(p-tBuC6H4)TPCP]4 have shown a preference for methylene (B1212753) sites over tertiary sites or have exhibited lower yields and selectivity for tertiary C-H bonds compared to this compound wisc.edu. The bulky nature of TPCP ligands can sometimes lead to steric hindrance that limits reactivity at more crowded sites nsf.gov.
Prolinate-Derived Catalysts
Prolinate-derived catalysts, such as Rh2(S-DOSP)4, are another significant class of dirhodium(II) catalysts. While effective in C-H functionalization, they often exhibit lower enantioselectivity when compared to advanced phthalimido-based catalysts like this compound. For example, in the functionalization of tert-butylcyclohexane, Rh2(S-DOSP)4 demonstrated preferential reaction at the tertiary C-H bond but with only moderate enantioselectivity (approximately 43% ee) wisc.edu. In contrast, this compound consistently achieves much higher levels of enantioselectivity in similar transformations.
Structure-Activity Relationship (SAR) Studies and Ligand Modifications
The remarkable catalytic performance of this compound is intrinsically linked to its sophisticated ligand design, which allows for fine-tuning of selectivity and efficiency.
Impact of Ligand Architecture on Catalytic Performance
The ligand architecture of this compound, featuring tetrachlorophthalimido groups, plays a crucial role in its catalytic prowess. This phthalimido amino acid scaffold, when coordinated to the dirhodium core, self-assembles into a C4-symmetric bowl-shaped structure nih.gov. This specific arrangement creates a chiral environment that effectively directs the approach of the substrate to the reactive carbene intermediate. The tetrachloro substitution on the phthalimido rings, in particular, has been shown to enhance both site-selectivity and enantioselectivity compared to non-halogenated analogues wisc.edunih.gov. The inherent rigidity and specific orientation of these ligands around the dirhodium core create a well-defined active site that favors the functionalization of the most accessible tertiary C-H bonds with high fidelity nih.govsmolecule.comscientificlabs.iesigmaaldrich.com. This contrasts with the more sterically demanding TPCP catalysts, which may favor less hindered secondary or primary C-H bonds wisc.educaltech.edu.
Strategies for Enhancing Selectivity and Catalytic Efficiency
The development of dirhodium(II) catalysts has seen continuous innovation through ligand modification. Strategies employed to enhance selectivity and efficiency include:
Halogenation of Ligands: Introducing halogen atoms, such as chlorine in the case of this compound, onto the aromatic rings of the ligands has proven to be an effective method for improving both site-selectivity and enantioselectivity wisc.edunih.gov.
Extended Ligand Structures: Ligands with extended aromatic systems, such as those found in Rh2(S-TPPTTL)4, can introduce helical chirality, which has been shown to be critical for achieving very high levels of asymmetric induction nih.gov.
Steric and Electronic Tuning: Modifying the substituents on the ligands allows for precise tuning of the steric bulk and electronic properties around the dirhodium core. This tuning can direct the catalyst’s preference for specific C-H bonds and influence the transition state energies, thereby optimizing selectivity and reaction rates nih.govsmolecule.com. For example, variations in ester groups on the diazoacetate precursor can also impact reaction outcomes, with trifluoroethyl esters often yielding improved site-selectivity and yields wisc.edu.
Axial Ligand Modification: While bridging ligands are primary determinants of catalyst structure, modifications to axial ligands can also offer a simple strategy to prepare new complexes and achieve altered reactivities acs.org.
This compound represents a successful outcome of these design principles, offering a balance of high selectivity and catalytic efficiency for challenging C-H functionalization reactions.
Table 1: Comparative Performance in Tert-Butylcyclohexane Functionalization
| Catalyst | Ligand Type | Site Selectivity (3°:other) | Enantiomeric Excess (ee) | Typical Yield | Reference |
| This compound | Phthalimido Amino Acid | ~7.6:1 | High (e.g., 79-90%) | High | wisc.edunih.govsmolecule.com |
| Rh2(S-TPPTTL)4 | Phthalimido Amino Acid | ~10:1 | Very High (96-99%) | High | nih.gov |
| Rh2(R-TCPTAD)4 | Phthalimido Amino Acid | ~7.6:1 | High | High | wisc.edunih.gov |
| Rh2(R-3,5-di(p-tBuC6H4)TPCP)4 | TPCP | Favors methylene/secondary | Moderate | Low-Moderate | wisc.edu |
| Rh2(S-DOSP)4 | Prolinate | ~85:15 | Moderate (43%) | High | wisc.edu |
Note: Performance metrics can vary depending on the specific reaction conditions and diazoacetate precursor used. The data presented are representative findings from literature studies.
Table 2: Key Dirhodium(II) Catalyst Examples and Ligand Classes
| Catalyst Example | Ligand Class | Primary Application Focus |
| This compound | Phthalimido Amino Acid | Tertiary C-H functionalization, asymmetric synthesis |
| Rh2(R-3,5-di(p-tBuC6H4)TPCP)4 | Triphenylcyclopropane Carboxylate (TPCP) | Secondary C-H functionalization, sterically accessible C-H bonds |
| Rh2(S-DOSP)4 | Prolinate | C-H functionalization, though often with lower enantioselectivity than advanced ligands |
| Rh2(S-TPPTTL)4 | Phthalimido Amino Acid (extended structure) | Highly selective C-H functionalization, enhanced asymmetric induction |
| Rh2(S-2-Cl-5-BrTPCP)4 | TPCP (chlorinated/brominated) | Selective functionalization of remote, unactivated C-H bonds |
List of Compound Names Mentioned:
this compound
Rh2(R-TCPTAD)4
Rh2(S-TPPTTL)4
Rh2(R-TPPTTL)4
Rh2(S-DOSP)4
Rh2(R-3,5-di(p-tBuC6H4)TPCP)4
Rh2(S-p-Br-TPCP)4
Rh2(S-2-Cl-5-BrTPCP)4
Rh2(S-PTTL)4
Rh2(S-PTAD)4
Rh2(S-TCPTTL)4
Rh2(S-NTTL)4
Rh2(OAc)4 (Rhodium(II) acetate)
Rh2(O2CtBu)4 (Rhodium(II) pivalate)
Rh2(esp)2
Advanced Methodological Developments and Future Research Trajectories
Integration of Rh₂(S-TCPTAD)₄ in Complex Molecule Synthesis and Late-Stage Functionalization
A major challenge in organic synthesis is the modification of complex molecules, such as natural products and pharmaceuticals, at a late stage of their synthesis. Rh₂(S-TCPTAD)₄ has proven to be particularly adept at this task, demonstrating remarkable site-selectivity for sterically accessible tertiary C–H bonds, even in the presence of numerous other potentially reactive sites. wisc.edunih.gov This capability allows for the direct introduction of new functional groups into intricate molecular scaffolds, bypassing the need for lengthy de novo syntheses or the installation of directing groups. acs.org
Key examples of its application in late-stage functionalization include the modification of steroid and vitamin derivatives. researchgate.net In the case of cholesteryl acetate (B1210297), which possesses multiple tertiary C–H bonds and activated allylic sites, Rh₂(S-TCPTAD)₄ catalyzes C–H functionalization exclusively at the most accessible tertiary C–H bond on the alkyl side chain. researchgate.net Similarly, when applied to vitamin E acetate, the catalyst selectively targets the single tertiary C–H bond on the chromane (B1220400) ring system, ignoring other tertiary and activated benzylic positions. researchgate.net The absolute configuration of the newly formed stereocenter in the reaction with cholesteryl acetate was determined to be R by X-ray crystallography. researchgate.net These examples underscore the catalyst's precision, which is governed by the steric accessibility of the target C–H bond. wisc.eduresearchgate.net
The ability to functionalize such complex substrates selectively opens avenues for creating libraries of analogues of bioactive compounds for structure-activity relationship studies and for the development of new therapeutic agents.
Rational Catalyst Design through Enhanced Mechanistic Understanding
The effectiveness of Rh₂(S-TCPTAD)₄ stems from its well-defined, C₄-symmetric "bowl-shaped" structure. nih.govresearchgate.net This architecture is a result of the four chiral N-(tetrachlorophthaloyl)-(S)-tert-adamantylglycinate ligands that surround the dirhodium core. nih.gov The tetrachlorophthalimido groups create a chiral pocket around the active site, while the bulky adamantyl groups are positioned on the opposite face. researchgate.net
Mechanistic and computational studies have revealed that this structure is not merely a passive scaffold but an active participant in the catalytic cycle. nih.govresearchgate.net The catalyst's shape and the electronic properties of the electron-withdrawing tetrachlorophthalimido groups modulate the reactivity of the rhodium-carbene intermediate, making it highly selective for the most sterically accessible tertiary C–H bonds. wisc.edunih.gov It is considered a less sterically demanding catalyst compared to analogues designed for secondary C–H functionalization, such as Rh₂[R-3,5-di(p-tBuC₆H₄)TPCP]₄. wisc.eduacs.org
This deep mechanistic understanding provides a blueprint for rational catalyst design. By systematically modifying the ligand structure—for instance, by altering the phthalimido substituents or the amino acid component—researchers can fine-tune the steric and electronic properties of the catalyst. nih.govemory.edu This approach has led to the development of a suite of dirhodium catalysts, each optimized for a specific type of C–H bond (e.g., primary, secondary, or tertiary), allowing for catalyst-controlled site-selectivity in a predictable manner. nih.gov For example, while Rh₂(S-TCPTAD)₄ excels at tertiary C–H functionalization, the related but more sterically demanding catalyst Rh₂(S-TPPTTL)₄ has shown exceptional selectivity in other contexts, such as the desymmetrization of cyclohexane (B81311) derivatives. nih.govnih.gov
Expansion of Reaction Scope to Novel Substrate Classes and Transformations
Research has focused on defining and expanding the range of substrates and transformations accessible with Rh₂(S-TCPTAD)₄. The primary application remains the intermolecular C–H insertion of donor/acceptor carbenes, typically generated from aryldiazoacetates, into the C–H bonds of alkanes. wisc.edu
The catalyst has demonstrated broad substrate scope with respect to the alkane component, achieving high yields and enantioselectivities across a range of structures. wisc.eduresearchgate.net This includes simple linear and branched alkanes as well as those bearing functional groups like esters and halides. wisc.eduresearchgate.net The reaction is sensitive to the steric environment around the target tertiary site; if that site is too crowded, functionalization may occur at a more accessible secondary or alternative tertiary position. wisc.edu For instance, in the functionalization of 4-methylheptane, the most accessible secondary C–H bond proved to be the most reactive site. researchgate.net The aryl group of the diazoacetate can also be varied to include both electron-donating and electron-withdrawing substituents, and heteroaryl functionalities are also compatible. wisc.eduresearchgate.net
The table below illustrates the performance of Rh₂(S-TCPTAD)₄ in the C–H functionalization of various alkane substrates with a trifluoroethyl aryldiazoacetate.
| Substrate | Product(s) | Regioisomeric Ratio (Tertiary:Secondary) | Enantiomeric Excess (e.e.) | Yield | Citation |
| 2-Methylpentane (B89812) | 2a/3a | 87:13 | 79% | 76% (isolated) | wisc.edu |
| 2-Methylhexane | 4 | >98:2 | 86% | 64% | wisc.eduresearchgate.net |
| 3-Methylheptane | 5 | 87:13 | 77% | 76% | wisc.eduresearchgate.net |
| 2,4-Dimethylpentane | 6 | 92:8 | 82% | 73% | wisc.eduresearchgate.net |
| Ethyl Cyclohexane | 8 | >98:2 | 92% | 93% | wisc.edu |
| (Bromomethyl)cyclohexane | 11 | >98:2 | 91% | 85% | wisc.edu |
Future work will likely focus on exploring entirely new classes of substrates and transformations beyond C-H functionalization, leveraging the unique reactivity of the Rh₂(S-TCPTAD)₄-generated carbene.
Applications in Sustainable Chemical Synthesis and Process Development
The methodology centered on Rh₂(S-TCPTAD)₄ aligns with key principles of sustainable chemistry. C–H functionalization represents a highly atom-economical approach to creating complex molecules, as it avoids the use of pre-functionalized substrates and minimizes the generation of stoichiometric byproducts. researchgate.net By reducing the number of synthetic steps required to build a target molecule, this strategy can lead to significant reductions in waste, solvent use, and energy consumption.
For a catalytic process to be truly sustainable, it must also be efficient and scalable. Dirhodium catalysts are known for their high catalytic efficiency, often achieving high turnover numbers (TONs). nih.govnsf.gov While specific TONs for Rh₂(S-TCPTAD)₄ in large-scale processes are not extensively reported, the high yields and selectivities achieved with low catalyst loadings in laboratory-scale reactions suggest a strong potential for scalability. wisc.edunih.gov For example, related dirhodium catalysts have been used at loadings as low as 0.001 mol% in cyclopropanation reactions while maintaining high enantioselectivity. nsf.gov
The catalyst's robustness and the mild reaction conditions typically employed (e.g., refluxing dichloromethane) are also advantageous for process development. wisc.eduresearchgate.net The challenge of catalyst cost and recovery, common for precious metal catalysts like rhodium, is an area of ongoing research, with strategies such as catalyst immobilization being explored for related systems. The development of scalable and sustainable processes using Rh₂(S-TCPTAD)₄ is a critical trajectory for its application in industrial settings, such as pharmaceutical and fine chemical manufacturing.
Predictive Computational Chemistry for Catalyst Development
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of catalysts like Rh₂(S-TCPTAD)₄. researchgate.net Using methods such as density functional theory (DFT), researchers can model the three-dimensional structure of the catalyst with high accuracy. researchgate.netrsc.org
A computational study of Rh₂(S-TCPTAD)₄ revealed its chiral bowl-shaped structure, providing precise dimensions of the catalytic pocket. researchgate.net These models show the four tetrachlorophthalimido groups on one face and the four adamantyl groups on the other, confirming the C₄ symmetry. researchgate.net Furthermore, these studies can model the structure of the crucial rhodium-carbene intermediate. researchgate.net By calculating the energies of different isomers of the carbene complex, it is possible to predict the most stable arrangement. researchgate.net
Crucially, these computational models can predict the stereochemical outcome of a reaction. For the Rh₂(S-TCPTAD)₄-bound carbene, calculations correctly predicted that substrate attack would occur preferentially on the Re face of the carbene, leading to the experimentally observed R configuration at the new stereocenter. researchgate.netresearchgate.net This predictive power accelerates the catalyst development cycle by allowing for the in-silico screening of new ligand designs before committing to their synthesis and experimental testing. By understanding the subtle electronic and steric interactions that govern selectivity, computational chemistry provides a rational basis for designing next-generation catalysts with enhanced activity and novel reactivity profiles. researchgate.net
Q & A
Q. How is Rh₂(S-TCPTAD)₄ synthesized and characterized for catalytic applications?
Rh₂(S-TCPTAD)₄ is synthesized via ligand-directed assembly, where the tetracarboxylate ligand (S-TCPTAD) coordinates to dirhodium centers. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR validate ligand structure and coordination .
- High-Performance Liquid Chromatography (HPLC): Used to confirm enantiomeric excess (e.g., 85–94% ee) by analyzing stereochemical purity .
- Optical Rotation ([α]ᴅ): Specific rotation values (e.g., [α]²⁰ᴅ = −59.4° in CHCl₃) confirm chiral integrity .
Q. What are standard reaction protocols for Rh₂(S-TCPTAD)₄ in C–H functionalization?
- Catalyst Loading: 1.0 mol% Rh₂(S-TCPTAD)₄ in dichloromethane (DCM) or similar solvents .
- Substrate Scope: Activated with diazo compounds (e.g., trifluoroethyl diazoacetates) for carbenoid transfer .
- Purification: Silica gel column chromatography with gradients (e.g., 0–5% ether in pentane) .
Q. Which analytical techniques are critical for validating Rh₂(S-TCPTAD)₄-catalyzed products?
- HRMS (High-Resolution Mass Spectrometry): Confirms molecular ion peaks (e.g., [M+H]⁺) .
- Infrared (IR) Spectroscopy: Identifies carbonyl stretches (e.g., 1740 cm⁻¹ for ester groups) .
- X-ray Crystallography: Optional for absolute stereochemical assignment (not explicitly cited but inferred from methodology in ).
Advanced Research Questions
Q. How can enantioselectivity be systematically optimized in Rh₂(S-TCPTAD)₄-catalyzed reactions?
- Substrate Tuning: Electron-withdrawing groups (e.g., trifluoroethyl esters) enhance steric differentiation, improving ee (up to 94%) .
- Temperature Control: Reactions at 37°C achieve higher yields (99%) and ee (90%) compared to ambient conditions .
- Ligand Modification: Bulkier ligands (e.g., TCPTAD vs. PTAD) increase stereoselectivity by restricting transition-state geometries .
Q. How do competing dirhodium catalysts compare to Rh₂(S-TCPTAD)₄ in selective C–H functionalization?
- Selectivity Trends: Rh₂(S-TCPTAD)₄ favors benzylic C–H insertion (e.g., 10× selectivity over secondary sites), while Rh₂(S-2-Cl-5-BrTPCP)₄ activates unactivated sites .
- Electronic vs. Steric Control: TCPTAD’s tert-butyl groups enforce steric control, whereas electron-deficient ligands (e.g., BrTPCP) enhance electronic steering .
Q. What methodologies resolve contradictions in enantiomeric excess (ee) across substrates?
- Substrate-Dependent Analysis: For example, 85% ee with n-pentylbenzene vs. 94% ee with steroid derivatives, attributed to varying steric environments .
- HPLC Method Refinement: Use chiral columns (e.g., Daicel Chiralpak®) with optimized mobile phases to resolve minor stereoisomers .
Q. How can computational modeling enhance mechanistic understanding of Rh₂(S-TCPTAD)₄?
- DFT-D Studies: Dispersion-corrected density functional theory (DFT-D) models noncovalent interactions (e.g., Rh–carbenoid stabilization) .
- Transition-State Analysis: Predicts enantioselectivity by comparing activation barriers for competing pathways .
Methodological Guidelines
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Contradictory Data Handling:
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Reaction Optimization Workflow:
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Data Reporting Standards:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
